molecular formula C19H43BrNO2S2+ B13712843 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide

3-(Tripentylammonium)propyl Methanethiosulfonate Bromide

Cat. No.: B13712843
M. Wt: 461.6 g/mol
InChI Key: NBCFZEUXNYXRCG-UHFFFAOYSA-N
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Description

3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is a water-soluble compound known for its bulkier structure compared to other methanethiosulfonate (MTS) reagents. It has the molecular formula C19H43BrNO2S2 and a molecular weight of 461.59 . This compound is primarily used in scientific research to probe the topology and function of ligand-gated ion channels and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide typically involves the reaction of tripentylamine with 3-bromopropyl methanethiosulfonate. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Tripentylammonium)propyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as thiols and amines. The reactions are typically carried out in organic solvents at controlled temperatures to ensure high yields and selectivity .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with thiols can lead to the formation of thioether derivatives .

Scientific Research Applications

3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as ligand-gated ion channels and proteins. The compound’s bulkier structure allows it to probe the accessibility and function of these targets, providing valuable insights into their behavior and interactions .

Comparison with Similar Compounds

3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is unique due to its bulkier structure compared to other MTS reagents. Similar compounds include:

The uniqueness of this compound lies in its ability to provide more detailed information about the structure and function of larger molecular targets due to its bulkier nature .

Properties

Molecular Formula

C19H43BrNO2S2+

Molecular Weight

461.6 g/mol

IUPAC Name

3-methylsulfonylsulfanylpropyl(tripentyl)azanium;hydrobromide

InChI

InChI=1S/C19H42NO2S2.BrH/c1-5-8-11-15-20(16-12-9-6-2,17-13-10-7-3)18-14-19-23-24(4,21)22;/h5-19H2,1-4H3;1H/q+1;

InChI Key

NBCFZEUXNYXRCG-UHFFFAOYSA-N

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCSS(=O)(=O)C.Br

Origin of Product

United States

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